molecular formula C20H26O5 B091008 7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one CAS No. 15401-87-3

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one

Cat. No.: B091008
CAS No.: 15401-87-3
M. Wt: 346.4 g/mol
InChI Key: SEWAMCRXYDZJCV-UHFFFAOYSA-N
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Description

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one is a diterpene dilactone compound that was first isolated from the plant Olearia heterocarpa. It belongs to the cascarillin group and possesses a rearranged enantio-labdane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olearin typically involves the extraction from Olearia heterocarpa using chloroform. The compound is then purified through various chromatographic techniques

Industrial Production Methods

Industrial production of olearin is not widely established, primarily due to its limited natural sources and the complexity of its structure. The extraction process from Olearia heterocarpa remains the primary method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the lactone rings in olearin.

    Substitution: Substitution reactions can occur at specific positions on the enantio-labdane skeleton.

Common Reagents and Conditions

Common reagents used in the reactions involving olearin include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of olearin, which may have different biological activities and properties .

Scientific Research Applications

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of olearin involves its interaction with specific molecular targets and pathways. 7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one is known to inhibit certain enzymes and modulate signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that olearin may interact with proteins involved in inflammation and cell signaling .

Comparison with Similar Compounds

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one can be compared with other diterpene dilactones, such as cascarillin and xanthomicrol. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound’s unique rearranged enantio-labdane skeleton sets it apart from other similar compounds, making it a subject of interest for further research .

List of Similar Compounds

  • Cascarillin
  • Xanthomicrol
  • Hydroxy acid derivatives

Properties

CAS No.

15401-87-3

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one

InChI

InChI=1S/C20H26O5/c1-12-6-7-20-11-25-18(23)14(20)4-3-5-16(20)19(12,2)9-15(21)13-8-17(22)24-10-13/h4,8,12,15-16,21H,3,5-7,9-11H2,1-2H3

InChI Key

SEWAMCRXYDZJCV-UHFFFAOYSA-N

SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O

Canonical SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Reactant of Route 2
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Reactant of Route 3
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Reactant of Route 4
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Reactant of Route 5
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
Reactant of Route 6
7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one

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